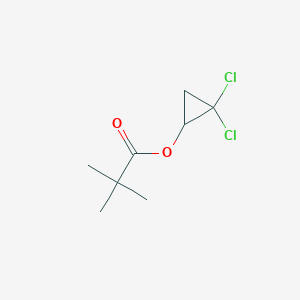
2,2-Dichlorocyclopropyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichlorocyclopropyl pivalate is an organic compound with the molecular formula C8H12Cl2O2. It is a derivative of pivalic acid and contains a dichlorocyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorocyclopropyl pivalate typically involves the reaction of pivalic acid with 2,2-dichlorocyclopropanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichlorocyclopropyl pivalate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropyl derivatives, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2-Dichlorocyclopropyl pivalate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Dichlorocyclopropyl pivalate involves its hydrolysis to release pivalic acid and the corresponding dichlorocyclopropyl alcohol. The hydrolysis is catalyzed by enzymes found in the blood and various organs, including the liver and intestines . The released pivalic acid can then undergo further metabolic processes, while the dichlorocyclopropyl alcohol can interact with molecular targets and pathways in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2-Dichlorocyclopropyl pivalate include:
- 2,2-Dichlorocyclopropyl acetate
- 2,2-Dichlorocyclopropyl butyrate
- 2,2-Dichlorocyclopropyl valerate
Uniqueness
What sets this compound apart from these similar compounds is its specific ester linkage to pivalic acid, which imparts unique chemical and physical properties.
Eigenschaften
Molekularformel |
C8H12Cl2O2 |
|---|---|
Molekulargewicht |
211.08 g/mol |
IUPAC-Name |
(2,2-dichlorocyclopropyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H12Cl2O2/c1-7(2,3)6(11)12-5-4-8(5,9)10/h5H,4H2,1-3H3 |
InChI-Schlüssel |
BZMNBKWURGNGRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1CC1(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


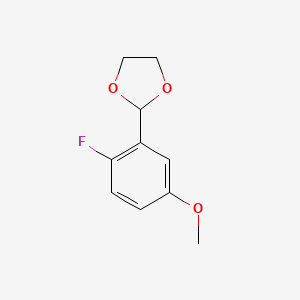
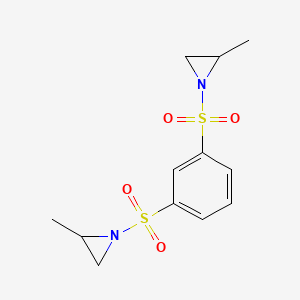
![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
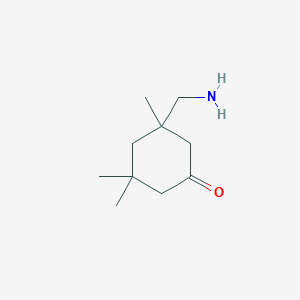
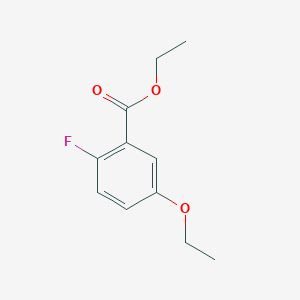
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
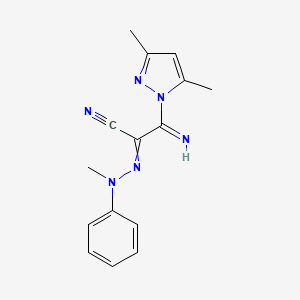
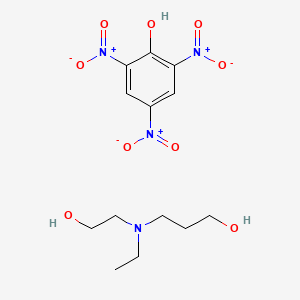

![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)
